2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one
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Overview
Description
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one is a compound that features an indanone core substituted with an imidazole ring. The imidazole nucleus is a biologically significant pharmacophore, known for its diverse biological and clinical applications
Preparation Methods
The synthesis of 2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one can be achieved through several synthetic routes. One common method involves the use of a Cu(II) catalyst in the Mannich base technique . The reaction conditions typically include the use of Cu(phen)Cl2 as a catalyst, which has been found to be more effective than other methods. The structures of the synthesized compounds are confirmed using techniques such as FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR spectroscopy .
Chemical Reactions Analysis
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial and larvicidal activities . In medicine, imidazole derivatives are known for their therapeutic potential, including antidiabetic, antifungal, and anti-inflammatory properties . Industrially, this compound can be used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring allows the compound to interact with biopolymers in living systems, leading to various biological activities . For instance, it can inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one can be compared with other imidazole derivatives, such as clotrimazole, miconazole, and celecoxib . These compounds share the imidazole nucleus but differ in their specific substituents and applications. For example, clotrimazole and miconazole are primarily used as antifungal agents, while celecoxib is an anti-inflammatory drug . The uniqueness of this compound lies in its specific structure and the resulting biological activities .
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-ethyl-2-(1H-imidazol-5-yl)-3H-inden-1-one |
InChI |
InChI=1S/C14H14N2O/c1-2-14(12-8-15-9-16-12)7-10-5-3-4-6-11(10)13(14)17/h3-6,8-9H,2,7H2,1H3,(H,15,16) |
InChI Key |
RGYAHKKAHXZYBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1=O)C3=CN=CN3 |
Origin of Product |
United States |
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